1,3-ジブロモプロパン-d6

説明

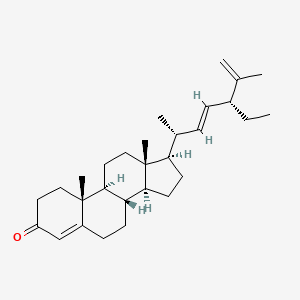

“1,3-Dibromopropane-d6” is an organobromine compound with the formula BrCD2CD2CD2Br . It is a colorless liquid with a sweet odor . It is used in organic synthesis to form C3-bridged compounds such as through C-N coupling reactions .

Synthesis Analysis

“1,3-Dibromopropane-d6” can be prepared via the free radical addition between allyl bromide and hydrogen bromide . It can also be derived from the reaction of propylene glycol with brominated hydrochloric acid .

Molecular Structure Analysis

The molecular formula of “1,3-Dibromopropane-d6” is BrCD2CD2CD2Br . The molecular weight is 207.92 .

Chemical Reactions Analysis

“1,3-Dibromopropane-d6” undergoes reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene .

Physical And Chemical Properties Analysis

“1,3-Dibromopropane-d6” is a colorless liquid with a sweet odor . It has a density of 1.989 g/mL at 25 °C . The boiling point is 167 °C , and the melting point is -34.20 °C . The refractive index (nD) is 1.524 .

科学的研究の応用

有機合成

1,3-ジブロモプロパン: は、C-N カップリング反応を通じて、特に C3 架橋化合物を形成するために有機合成で使用されます。 これは、1881 年にフレンド反応として知られる最初のシクロプロパン合成で使用されたため、歴史的な意義があります .

医薬品化学

医薬品化学において、1,3-ジブロモプロパンは、治療上有望なキラルなジェミナルジカチオン性イオン液体および1,3-ビス(1-7′-クロロ-4-キノリル-4-ピペラジニル)プロパンなどの化合物の調製に使用されます .

光解離研究

この化合物は、量子計算方法を使用してその光解離メカニズムについて研究されてきました。 この研究は、さまざまなエネルギー状態におけるその挙動を理解するために不可欠であり、さまざまな化学プロセスにおけるその使用に関する情報を提供することができます .

熱物理的性質

1,3-ジブロモプロパン: は、その熱物理的性質について批判的に評価されています。 このデータは、精密な熱管理と材料科学研究を必要とする分野でのその適用にとって不可欠です .

質量分析

これは、質量スペクトルライブラリに参照されており、さまざまな物質を特定および定量化するための質量分析における標準または参照化合物としての使用を示しています .

触媒

この化合物は、医薬品を含む多くの有機化合物の合成において貴重な反応である、1,3-双極子環状付加などの反応のための新規な不均一触媒を調製するために使用されてきました .

作用機序

Target of Action

1,3-Dibromopropane-d6 is a dihalogenated propane It’s used in organic synthesis to form c3-bridged compounds such as through c-n coupling reactions .

Mode of Action

It’s known that it undergoes reduction catalyzed by electrogenerated solution-phase nickel (i) salen and nickel (i) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene .

Biochemical Pathways

It’s used in the preparation of chiral geminal dicationic ionic liquid and 1,3-bis (1-7-chloro-4-quinolyl-4- piperazinyl)propane , indicating its involvement in these synthesis pathways.

Pharmacokinetics

Its physical properties such as boiling point (167 °c), melting point (-34 °c), and density (1989 g/mL at 25 °C) can influence its bioavailability .

Result of Action

Its use in organic synthesis suggests that it can facilitate the formation of complex organic compounds .

Action Environment

Its physical properties suggest that it’s a stable compound under normal conditions .

Safety and Hazards

生化学分析

Biochemical Properties

1,3-Dibromopropane-d6 plays a significant role in biochemical reactions, particularly in the formation of C3-bridged compounds through C-N coupling reactions. It interacts with several enzymes and proteins, including glutathione S-transferase, which catalyzes the conjugation of glutathione to 1,3-dibromopropane-d6, forming a glutathione conjugate. This interaction is crucial for the detoxification and metabolism of the compound within the body .

Cellular Effects

1,3-Dibromopropane-d6 affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways. Additionally, 1,3-dibromopropane-d6 can alter the expression of genes involved in detoxification and stress response, thereby impacting cellular function .

Molecular Mechanism

At the molecular level, 1,3-dibromopropane-d6 exerts its effects through binding interactions with biomolecules. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can result in enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit the activity of certain enzymes involved in DNA repair, leading to increased DNA damage and potential mutagenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-dibromopropane-d6 can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to heat or light. Long-term exposure to 1,3-dibromopropane-d6 in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and cellular damage, which may affect cellular function and viability .

Dosage Effects in Animal Models

The effects of 1,3-dibromopropane-d6 vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and activate detoxification pathways. At high doses, it can cause significant toxicity, including liver and kidney damage, due to its alkylating properties. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

1,3-Dibromopropane-d6 is involved in several metabolic pathways, primarily through its interaction with glutathione. The compound undergoes conjugation with glutathione, catalyzed by glutathione S-transferase, forming a glutathione conjugate that is further metabolized and excreted. This process is essential for the detoxification and elimination of 1,3-dibromopropane-d6 from the body .

Transport and Distribution

Within cells and tissues, 1,3-dibromopropane-d6 is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes further metabolism .

Subcellular Localization

1,3-Dibromopropane-d6 is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization. For example, when localized in the nucleus, 1,3-dibromopropane-d6 can interact with DNA and nuclear proteins, potentially leading to DNA damage and alterations in gene expression. Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its biochemical activity .

特性

IUPAC Name |

1,3-dibromo-1,1,2,2,3,3-hexadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFLKXRACNJHOV-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718713 | |

| Record name | 1,3-Dibromo(~2~H_6_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120404-22-0 | |

| Record name | 1,3-Dibromo(~2~H_6_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 120404-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of 1,3-Dibromopropane-d6 in the synthesis of PU-H71-d6, and why is this deuterated version important?

A: 1,3-Dibromopropane-d6 serves as a crucial starting material in the synthesis of PU-H71-d6. [] The final molecule incorporates the six deuterium atoms from 1,3-Dibromopropane-d6. PU-H71-d6, being chemically identical to PU-H71 but with a heavier isotopic structure, is used as an internal standard in LC-MS-MS analysis for the accurate quantification of PU-H71 in biological samples. [] This is because the deuterated form has similar chemical behavior to the original drug but can be differentiated by mass spectrometry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one](/img/structure/B566077.png)

![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)

![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B566088.png)

![(2S)-5-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B566089.png)

![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)

![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)

![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)